

N-(3-aminophenyl)sulfuric diamide: A Technical Overview

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Compound of Interest

Compound Name: *N*-(3-aminophenyl)sulfamide

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Abstract

N-(3-aminophenyl)sulfuric diamide, also known as **N-(3-Aminophenyl)sulfamide**, is a chemical compound with the molecular formula C₆H₉N₃O₂S.^{[1][2][3]} While specific, in-depth experimental and biological data for this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview based on its chemical structure and the well-established properties of the broader classes of sulfonamides and diamides. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available information and extrapolating potential characteristics and applications based on related compounds.

Chemical Structure and Properties

N-(3-aminophenyl)sulfuric diamide belongs to the class of organic compounds known as arylsulfonamides. Its structure features a sulfuric diamide group attached to a 3-aminophenyl ring.

Table 1: Physicochemical Properties of N-(3-aminophenyl)sulfuric diamide

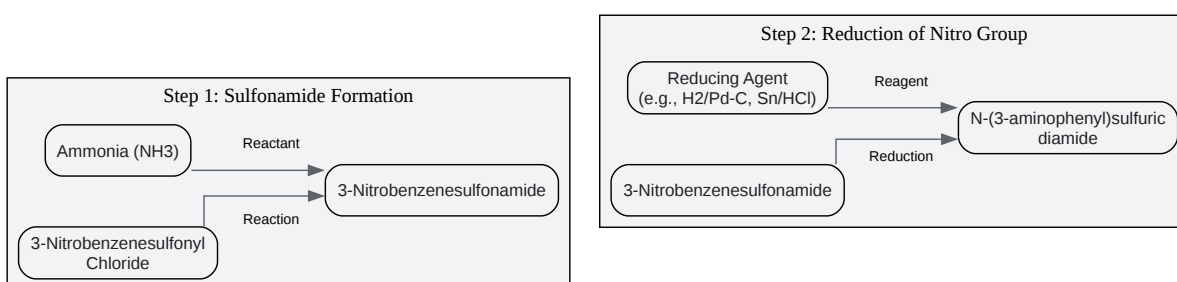
Property	Value	Source
Molecular Formula	C6H9N3O2S	[1][2][3]
Molecular Weight	187.22 g/mol	[1][2][3]
CAS Number	145878-34-8	
Alternative Names	N-(3-Aminophenyl)sulfamide	[1][2][3]

Note: Detailed experimental data such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) for N-(3-aminophenyl)sulfuric diamide are not readily available in the reviewed literature.

Potential Synthesis Pathways

While a specific, detailed experimental protocol for the synthesis of N-(3-aminophenyl)sulfuric diamide has not been identified in the surveyed literature, a general synthetic approach can be proposed based on established methods for the synthesis of sulfonamides. A common method involves the reaction of a sulfonyl chloride with an amine.

A plausible synthetic route could involve the reaction of 3-nitrobenzenesulfonyl chloride with ammonia to form the corresponding sulfonamide, followed by the reduction of the nitro group to an amine.



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A potential two-step synthesis pathway for N-(3-aminophenyl)sulfuric diamide.

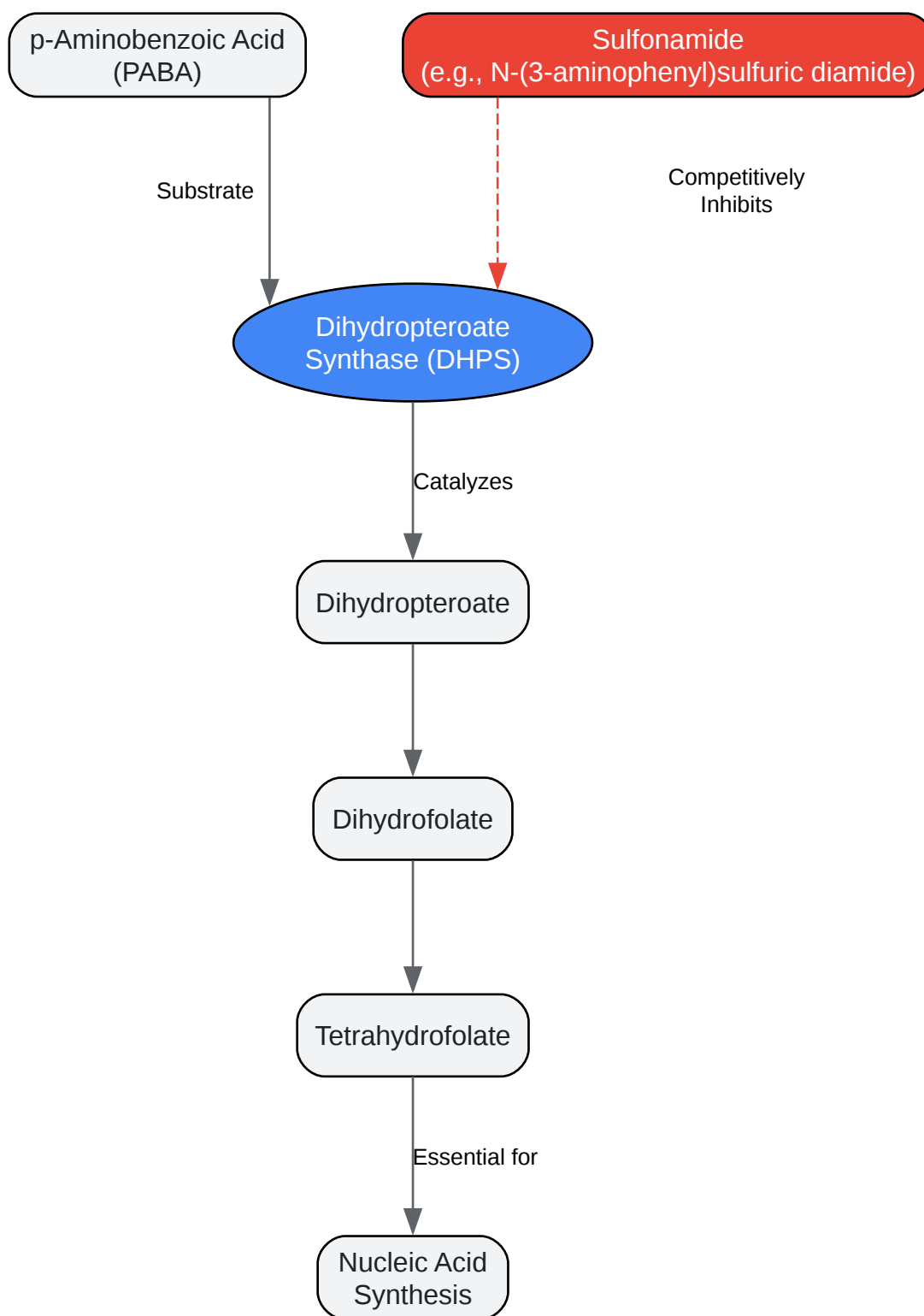
General Experimental Protocol Outline:

- **Sulfonamide Formation:** 3-Nitrobenzenesulfonyl chloride would be dissolved in a suitable aprotic solvent. An excess of ammonia, either as a gas or in solution, would be added slowly at a controlled temperature. The reaction mixture would be stirred for a specified period. Upon completion, the product would be isolated by filtration and purified, for example, by recrystallization.
- **Nitro Group Reduction:** The synthesized 3-nitrobenzenesulfonamide would be dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, such as palladium on carbon, would be added, and the mixture would be subjected to hydrogenation. Alternatively, a metal-acid system like tin and hydrochloric acid could be used. After the reduction is complete, the catalyst would be filtered off, and the product, N-(3-aminophenyl)sulfuric diamide, would be isolated and purified.

Potential Biological Activity and Signaling Pathways

Specific biological activity and mechanism of action studies for N-(3-aminophenyl)sulfuric diamide are not available in the current literature. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamides are recognized for their antimicrobial, diuretic, anticonvulsant, and anti-inflammatory properties.

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis.



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Inhibition of the folic acid synthesis pathway by sulfonamides.

Given its structure, N-(3-aminophenyl)sulfuric diamide could potentially exhibit similar inhibitory activity against DHPS or interact with other biological targets associated with the sulfonamide class. However, without specific experimental data, this remains speculative.

Conclusion and Future Directions

N-(3-aminophenyl)sulfuric diamide is a molecule of interest due to its core sulfonamide structure, a key feature in many established therapeutic agents. While there is a significant lack of specific experimental and biological data for this compound in the public domain, this guide provides a foundational understanding based on its chemical class.

Future research should focus on:

- The development and publication of a detailed, validated synthesis protocol.
- Comprehensive characterization of its physicochemical properties, including spectral analyses (^1H -NMR, ^{13}C -NMR, IR, and MS).
- In vitro and in vivo screening to determine its biological activity profile, including antimicrobial efficacy and potential effects on other cellular pathways.
- Elucidation of its specific mechanism(s) of action to identify potential therapeutic targets.

Such studies are essential to unlock the full potential of N-(3-aminophenyl)sulfuric diamide and to determine its viability as a candidate for drug development.

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